7-Nitroindole-3-acetic Acid
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Overview
Description
7-Nitroindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family. This compound is characterized by the presence of a nitro group at the 7th position of the indole ring, which significantly alters its chemical and biological properties. Indole-3-acetic acid itself is a crucial regulator of plant growth and development, influencing processes such as cell division, elongation, and differentiation .
Preparation Methods
The synthesis of 7-nitroindole-3-acetic acid typically involves the nitration of indole-3-acetic acid. One common method is the reaction of indole-3-acetic acid with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective nitration at the 7th position .
Industrial production methods for this compound are less documented, but they likely involve similar nitration processes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
Chemical Reactions Analysis
7-Nitroindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form 7-aminoindole-3-acetic acid, which may have different biological activities.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Nitroindole-3-acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other indole derivatives with potential pharmaceutical applications.
Biology: The compound is used to study the effects of nitro-substituted auxins on plant growth and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to modulate cell growth and differentiation.
Industry: It may be used in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-nitroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it likely mimics the action of indole-3-acetic acid by binding to auxin receptors and modulating gene expression related to growth and development. The presence of the nitro group may enhance or alter its binding affinity and activity compared to indole-3-acetic acid .
Comparison with Similar Compounds
7-Nitroindole-3-acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: The parent compound, which is a natural plant hormone.
5-Nitroindole-3-acetic acid: Another nitro-substituted derivative with different biological activities.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 7th position differentiates it from other derivatives and influences its reactivity and interactions .
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(7-nitro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-9(14)4-6-5-11-10-7(6)2-1-3-8(10)12(15)16/h1-3,5,11H,4H2,(H,13,14) |
InChI Key |
QLDXRQIBEFBFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CC(=O)O |
Origin of Product |
United States |
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